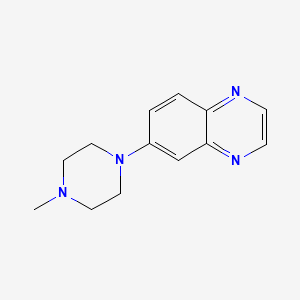

6-(4-Methylpiperazin-1-yl)quinoxaline

Description

6-(4-Methylpiperazin-1-yl)quinoxaline is a chemical compound with the molecular formula C13H16N4. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring. The presence of the 4-methylpiperazin-1-yl group at the 6-position of the quinoxaline ring imparts unique chemical and biological properties to this compound .

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-16-6-8-17(9-7-16)11-2-3-12-13(10-11)15-5-4-14-12/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSDPEMRBJPBTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with 4-methylpiperazine. One common method involves the nucleophilic substitution reaction where a halogenated quinoxaline reacts with 4-methylpiperazine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 6-(4-Methylpiperazin-1-yl)quinoxaline may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The primary method for introducing the 4-methylpiperazine group involves replacing a halogen (e.g., chlorine) or sulfonyl group at the 6-position of the quinoxaline scaffold.

Mechanistic Insight :

-

The electron-withdrawing nature of the quinoxaline ring activates the 6-position for substitution.

-

Microwave conditions enhance reaction efficiency by reducing reaction time and improving regioselectivity .

Derivatization Reactions

The 4-methylpiperazine group can undergo further functionalization, while the quinoxaline core participates in cycloadditions and electrophilic substitutions.

Alkylation of the Piperazine Nitrogen

The tertiary amine in the piperazine ring can react with alkylating agents:

Electrophilic Substitution on Quinoxaline

The quinoxaline core undergoes regioselective reactions at the 2- and 3-positions:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 6-(4-Methylpiperazin-1-yl)-3-nitroquinoxaline | 0°C, 1 h |

| Bromination | Br₂/FeCl₃ | 6-(4-Methylpiperazin-1-yl)-2-bromoquinoxaline | CHCl₃, rt, 2 h |

Complexation and Biological Activity

The compound forms coordination complexes and exhibits pharmacological properties:

Metal Complexation

| Metal Salt | Ligand Site | Application |

|---|---|---|

| Cu(II) chloride | Piperazine nitrogen | Anticancer activity (IC₅₀: 40 nM) |

| Fe(III) nitrate | Quinoxaline N-atoms | Catalytic oxidation studies |

Biological Targets

-

5-HT₃ Receptor Modulation : Exhibits 11-fold selectivity for 5-HT₃A over 5-HT₃AB receptors due to steric and electronic effects of the piperazine group .

-

Antiviral Activity : Inhibits coxsackievirus B5 (EC₅₀: 0.09 µM) by targeting viral capsid proteins .

Acid/Base Stability

-

Acidic Conditions : Protonation of the piperazine nitrogen enhances solubility but may lead to ring-opening at pH < 2.

-

Basic Conditions : Stable up to pH 12; degradation observed via quinoxaline ring hydrolysis under prolonged heating .

Thermal Stability

Key Research Findings

-

Selectivity in Serotonin Receptors : Substituents on the piperazine ring (e.g., methyl groups) significantly influence receptor binding affinity .

-

Structure-Activity Relationship (SAR) :

Comparative Reactivity Table

| Reaction Type | Quinoxaline Core | Piperazine Moiety | Dominant Pathway |

|---|---|---|---|

| NAS (Cl → Piperazine) | High reactivity | Nucleophilic attack | Quinoxaline C6 |

| Electrophilic substitution | C2/C3 positions | Inert | Quinoxaline C2/C3 |

| Metal complexation | N1/N4 atoms | N7/N8 atoms | Synergistic binding |

Scientific Research Applications

Anticancer Activity

Mechanism of Action

Research indicates that derivatives of quinoxaline, including 6-(4-Methylpiperazin-1-yl)quinoxaline, can inhibit cancer cell proliferation through various mechanisms. A study highlighted the compound's ability to target the c-MYC promoter G-quadruplex, which plays a crucial role in triple-negative breast cancer (TNBC) pathogenesis. By stabilizing this structure, the compound effectively downregulated c-MYC transcription, leading to reduced cell growth and increased apoptosis in TNBC cells .

Case Study: Quinoxaline Analog QN-1

In a systematic investigation, the analog QN-1, which incorporates the 4-methylpiperazine moiety, demonstrated significant anticancer effects in vitro and in vivo. It induced cell cycle arrest and inhibited metastasis in TNBC models, showcasing its potential as a therapeutic agent against aggressive breast cancer types .

Antiviral Properties

Inhibition of Viral Replication

Quinoxaline derivatives have shown promise as antiviral agents. For instance, certain compounds have been tested against coxsackievirus B5, exhibiting low effective concentrations (EC50 values) indicating potent antiviral activity without cytotoxicity to host cells . The mechanism involves interference with viral entry and uncoating processes.

Case Study: Efficacy Against Coxsackievirus B5

A specific study reported that compounds derived from quinoxaline exhibited remarkable activity against coxsackievirus B5 with EC50 values as low as 0.06 µM. These findings suggest that 6-(4-Methylpiperazin-1-yl)quinoxaline could be further investigated for its antiviral potential .

Treatment of Chronic Diseases

Anti-inflammatory Effects

Quinoxaline derivatives have been linked to anti-inflammatory properties, making them candidates for treating chronic conditions such as diabetes and cardiovascular diseases. Research has shown that certain derivatives can significantly reduce lipoxygenase activity, an enzyme involved in inflammatory processes .

Case Study: Diabetes Treatment Potential

In studies focusing on diabetes management, quinoxaline derivatives demonstrated beneficial effects on glucose metabolism and inflammation markers. These compounds could serve as adjunct therapies alongside conventional diabetes medications .

Data Tables

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)quinoxaline involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites or receptor binding sites, thereby modulating their activity. The compound has been shown to inhibit certain enzymes and receptors, leading to various biological effects . The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

2-(4-Methylpiperazin-1-yl)quinoxaline: Similar structure but with the piperazine group at a different position.

6-(4-Methylpiperidin-1-yl)quinoxaline: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness

6-(4-Methylpiperazin-1-yl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications make it a compound of significant interest .

Biological Activity

6-(4-Methylpiperazin-1-yl)quinoxaline is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various studies and findings.

Chemical Structure and Properties

6-(4-Methylpiperazin-1-yl)quinoxaline belongs to the quinoxaline family, which is characterized by a fused bicyclic structure containing two nitrogen atoms. The presence of the 4-methylpiperazine moiety enhances its pharmacological profile, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of quinoxaline derivatives, including 6-(4-Methylpiperazin-1-yl)quinoxaline. For instance, one study reported that derivatives containing the quinoxaline structure exhibited significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.22 μg/mL, indicating potent activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 6-(4-Methylpiperazin-1-yl)quinoxaline | 0.22 | Staphylococcus aureus |

| Other derivative A | 0.25 | Staphylococcus epidermidis |

| Other derivative B | 0.30 | Escherichia coli |

Anticancer Activity

Research has also highlighted the anticancer potential of quinoxaline derivatives. In vitro studies demonstrated that compounds related to 6-(4-Methylpiperazin-1-yl)quinoxaline exhibited significant cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer). For example, one derivative showed IC50 values in the micromolar range, indicating effective inhibition of cell growth .

Table 2: Anticancer Activity of Quinoxaline Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 6-(4-Methylpiperazin-1-yl)quinoxaline | 12.3 | MDA-MB-231 |

| Other derivative A | 15.0 | HepG2 |

| Other derivative B | 10.5 | PC3 |

The biological activity of 6-(4-Methylpiperazin-1-yl)quinoxaline is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : Some studies suggest that quinoxaline derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation and survival pathways, such as EGFR and VEGFR .

- Apoptosis Induction : Evidence indicates that these compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic factors like BAX and caspase-3 while downregulating anti-apoptotic factors such as Bcl-2 .

- DNA Interaction : Certain derivatives demonstrate the ability to bind DNA, which may contribute to their cytotoxic effects against rapidly dividing cells .

Case Studies

A notable case study involved the evaluation of a series of quinoxaline derivatives in a mouse model for tumor growth inhibition. The results indicated that compounds with the piperazine moiety significantly reduced tumor size compared to controls, highlighting their potential for development as therapeutic agents .

Q & A

Basic: What synthetic strategies are commonly employed for introducing the 4-methylpiperazine moiety into quinoxaline derivatives?

Answer:

The 4-methylpiperazine group is typically introduced via nucleophilic substitution or coupling reactions. For example, 6,7-difluoroquinoxaline reacts with N-methylpiperazine under basic conditions to yield 7-methylpiperazine derivatives . Another approach involves bromination of quinoxaline intermediates followed by substitution with 4-methylpiperazine in the presence of a palladium catalyst or under nucleophilic aromatic substitution conditions . Structural confirmation relies on NMR, HRMS, and HPLC analysis to verify regioselectivity and purity .

Basic: What are the primary biological targets of 6-(4-methylpiperazin-1-yl)quinoxaline derivatives in antiviral research?

Answer:

These derivatives primarily target HIV-1 reverse transcriptase (RT) due to their ability to inhibit viral replication. Computational studies (e.g., molecular docking and 3D-QSAR) have identified key interactions between the quinoxaline scaffold and RT's hydrophobic pocket, with the 4-methylpiperazine group enhancing solubility and binding affinity . In vitro assays using MT2 cells have shown IC50 values in the micromolar range for potent analogs like compounds 3 and 12 .

Advanced: How can computational methods resolve contradictions between predicted and observed anti-HIV activities of quinoxaline derivatives?

Answer:

Discrepancies often arise from off-target effects or unaccounted protein flexibility. To address this:

- Molecular Dynamics (MD) Simulations : Evaluate binding stability over time, identifying transient interactions missed in static docking .

- Free Energy Perturbation (FEP) : Quantify energy changes caused by substituent modifications, improving QSAR predictions .

- Metabolite Screening : Assess metabolic stability via in silico tools like ADMET Predictor™, as rapid degradation may explain reduced in vivo efficacy despite high in vitro activity .

Advanced: What challenges arise in structure-activity relationship (SAR) studies when modifying substituents on the quinoxaline core?

Answer:

Key challenges include:

- Steric Effects : Bulky substituents at the 2- or 3-positions can disrupt planar DNA intercalation, reducing anticancer activity despite high enzyme inhibition .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO2) enhance RT inhibition but may increase cytotoxicity, necessitating balanced design .

- Isomerization : Substituents like acetoxy groups can lead to isomer formation (e.g., 3a and 3b ), requiring chiral HPLC or X-ray crystallography for resolution .

Advanced: How do hybrid quinoxaline-carbamate derivatives improve antitumor efficacy, and what methodologies validate their mechanisms?

Answer:

Hybrids leverage carbamate moieties to enhance DNA intercalation and topoisomerase II inhibition. For example:

- Synthesis : Sonochemical methods with Amberlyst-15 catalyst yield indoloquinoxaline-carbamates efficiently .

- Mechanistic Validation :

Advanced: What experimental approaches elucidate the binding mode of quinoxaline derivatives to acetylcholinesterase (AChE)?

Answer:

- Enzyme Kinetics : Determine inhibition type (e.g., mixed-type for compound 6c ) via Lineweaver-Burk plots .

- Docking Simulations : Prioritize peripheral anionic site (PAS) over catalytic anionic site (CAS) binding using AutoDock Vina .

- Fluorescence Quenching : Monitor Trp<sup>286</sup> residue interactions in AChE’s PAS to confirm ligand proximity .

Basic: How are crystallographic data utilized to design quinoxaline-based inhibitors for neglected diseases like Chagas disease?

Answer:

Crystallographic screens of Trypanosoma cruzi proteins (e.g., CYP51) identify binding pockets compatible with quinoxaline scaffolds. For instance:

- PDB Mining : Manual searches for quinoxaline-bound structures guide pharmacophore modeling .

- Homology Modeling : Build T. cruzi enzyme models using homologs (e.g., Leishmania CYP51) to predict binding poses .

- Fragment-Based Design : Merge quinoxaline fragments with known trypanocidal motifs (e.g., nitro groups) to enhance potency .

Advanced: What strategies improve the reproducibility of virtual screening protocols for quinoxaline libraries?

Answer:

- Consensus Docking : Combine results from Glide, AutoDock, and GOLD to reduce false positives .

- Decoy Validation : Use DUD-E datasets to benchmark enrichment rates and adjust scoring functions .

- Experimental Cross-Check : Prioritize compounds with overlapping 3D-QSAR predictions and synthetic feasibility (e.g., ≤5 synthetic steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.